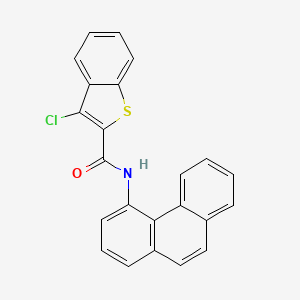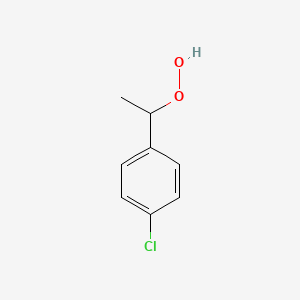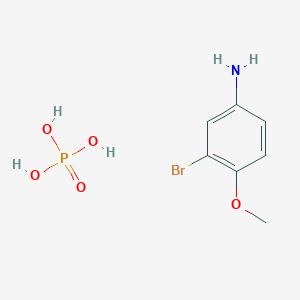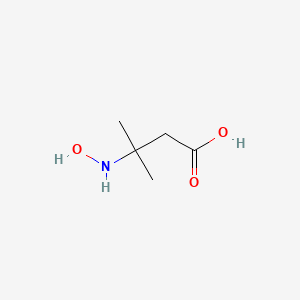
3-(Hydroxyamino)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyamino)-3-methylbutanoic acid is an organic compound that features both a hydroxyamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of amino acids. For instance, the hydroxylation of 3-methylbutanoic acid can be carried out using specific hydroxylase enzymes . Another method involves the use of chemical reagents such as sodium hypochlorite in the presence of a catalyst to introduce the hydroxyamino group .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high regioselectivity and efficiency. These processes often employ genetically engineered microorganisms such as Escherichia coli to express the necessary hydroxylase enzymes .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyamino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Hydroxyamino)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the amino group.
3-Amino-3-methylbutanoic acid: Similar but lacks the hydroxy group.
3-Hydroxy-3-methylpentanoic acid: Similar but has an extended carbon chain
Uniqueness
3-(Hydroxyamino)-3-methylbutanoic acid is unique due to the presence of both hydroxyamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
179329-71-6 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(hydroxyamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-5(2,6-9)3-4(7)8/h6,9H,3H2,1-2H3,(H,7,8) |
InChI Key |
ZJCMQGYVNNZFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
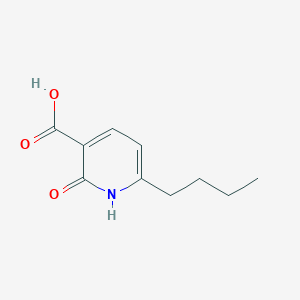
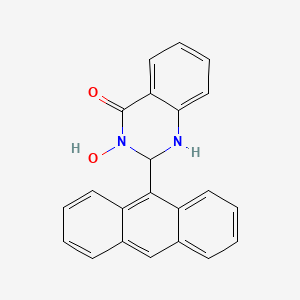
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

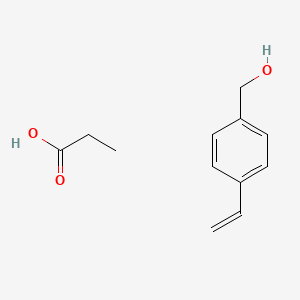
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
